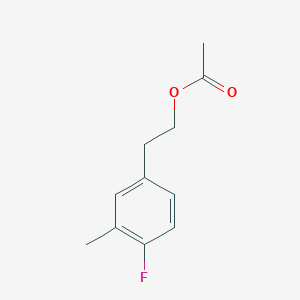

4-Fluoro-3-methylphenethyl acetate

描述

4-Fluoro-3-methylphenethyl acetate (CAS: Not explicitly listed in evidence) is an aromatic ester derivative characterized by a phenethyl backbone (CH2CH2OAc) attached to a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The acetate form likely has the molecular formula C11H13FO2 (estimated molecular weight: 196.22 g/mol), formed by acetylation of the alcohol.

This compound is part of a broader class of fluorinated aromatic esters, which are critical intermediates in pharmaceutical and agrochemical synthesis. Its fluorine substituent enhances electronegativity and metabolic stability, while the methyl group influences steric effects and lipophilicity .

属性

IUPAC Name |

2-(4-fluoro-3-methylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-7-10(3-4-11(8)12)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXQBYXLWUZGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCOC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylphenethyl acetate typically involves the esterification of 4-fluoro-3-methylphenethyl alcohol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

4-Fluoro-3-methylphenethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-fluoro-3-methylbenzoic acid or 4-fluoro-3-methylacetophenone.

Reduction: Formation of 4-fluoro-3-methylphenethyl alcohol.

Substitution: Formation of various substituted phenethyl acetates depending on the nucleophile used.

科学研究应用

4-Fluoro-3-methylphenethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

作用机制

The mechanism of action of 4-Fluoro-3-methylphenethyl acetate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

To contextualize 4-fluoro-3-methylphenethyl acetate, we compare it structurally, physically, and functionally with related compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

- Ester vs. Acid vs. Ketone: The acetate (ester) and phenylacetic acid (carboxylic acid) differ in polarity and reactivity. Esters like this compound are less polar than acids, enhancing their membrane permeability in drug design . The acetophenone analogue (4-fluoro-3-methylacetophenone) features a ketone group, enabling participation in condensation reactions, unlike esters .

- Substituent Effects: Fluorine at the 4-position increases electron-withdrawing effects, stabilizing the aromatic ring against metabolic degradation.

Physical Properties

- Solubility: 4-Fluoro-3-methylphenylacetic acid () is slightly water-soluble but dissolves in ethanol and ether due to its carboxylic acid group. The acetate ester derivatives are more lipophilic, favoring organic solvents .

- Molecular Weight: The acetophenone derivative (152.17 g/mol) is lighter than the acetate (~196.22 g/mol), suggesting lower boiling points and volatility .

生物活性

4-Fluoro-3-methylphenethyl acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13FO2

- Molecular Weight : 196.22 g/mol

- Structural Features : The compound features a fluorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, which may influence its biological interactions and properties.

Synthesis

The synthesis of this compound typically involves the esterification of 4-fluoro-3-methylphenethyl alcohol with acetic anhydride or acetyl chloride, often using sulfuric acid or pyridine as a catalyst. This process is generally carried out under reflux conditions to ensure complete conversion to the acetate ester.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacteria and fungi, showing potential as an antimicrobial agent. The mechanism of action is believed to involve interactions with specific molecular targets, enhancing binding affinity due to the presence of the fluorine atom.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1. A study indicated that certain derivatives of phenethyl compounds could exhibit significantly higher inhibitory activity against MMP-1 compared to their analogs, suggesting that structural modifications like those present in this compound can enhance biological efficacy .

Table 1: Inhibitory Activity Against MMP-1

| Compound | IC50 (µM) |

|---|---|

| Compound 3 | 11.5 ± 1.3 |

| Compound 4 (this compound) | 0.18 ± 0.03 |

| Compound 5 | 1.54 ± 0.08 |

| Compound 6 | 11.1 ± 0.5 |

The table above summarizes findings from studies assessing the IC50 values for various compounds, illustrating the enhanced potency of compound 4 compared to its analogs .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in biological systems. The fluorine substitution may enhance lipophilicity and alter electronic properties, leading to improved binding interactions with target proteins . This could potentially result in significant therapeutic applications, particularly in oncology and infectious disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。